molecular formula C22H23N3O3 B12732397 Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- CAS No. 85063-20-3

Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12732397
CAS No.: 85063-20-3
M. Wt: 377.4 g/mol
InChI Key: MWUSLKFVBNSBMO-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperidine ring, a quinazolinone core, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl quinazolinone intermediate.

    Acetylation of Piperidine: The final step involves the acetylation of piperidine with the quinazolinone intermediate, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.

Uniqueness

Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its specific combination of a piperidine ring, a quinazolinone core, and a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

85063-20-3

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C22H23N3O3/c26-21(24-13-7-2-8-14-24)15-25-20(16-28-17-9-3-1-4-10-17)23-19-12-6-5-11-18(19)22(25)27/h1,3-6,9-12H,2,7-8,13-16H2

InChI Key

MWUSLKFVBNSBMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

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